molecular formula C27H24N4O4S B2910852 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1053084-85-7

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2910852
CAS No.: 1053084-85-7
M. Wt: 500.57
InChI Key: AAWLHKFBIIJOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O4S and its molecular weight is 500.57. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the generation of 3′-phosphoinositides, thereby disrupting the activation of cellular targets and hindering processes such as cell proliferation and survival . The inhibition of HDAC leads to an accumulation of acetyl groups on the histones, resulting in a more relaxed DNA structure and altered gene expression .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway and the epigenetic regulation pathway . By inhibiting PI3K, it disrupts the activation of AKT, a serine–threonine kinase, and other downstream effectors, affecting cell proliferation, survival, differentiation, and migration . The inhibition of HDAC alters the acetylation status of histones, leading to changes in gene expression .

Pharmacokinetics

As a dual pi3k/hdac inhibitor, it is expected to have properties similar to other inhibitors of these classes .

Result of Action

The compound’s dual inhibitory action against PI3K and HDAC leads to potent antiproliferative activities against certain cancer cells, as demonstrated in cellular assays . By disrupting key cellular and genetic processes, it can effectively hinder the growth and survival of these cells .

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-34-22-13-12-18(15-23(22)35-2)28-24(32)16-36-27-30-20-11-7-6-10-19(20)25-29-21(26(33)31(25)27)14-17-8-4-3-5-9-17/h3-13,15,21H,14,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWLHKFBIIJOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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